Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate
Description
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11) |
InChI Key |
HLTKYOWHSBHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Initial Pyridine Functionalization
The synthesis begins with ethyl acetoacetate reacting with cyanoacetamide in methanol or ethanol under basic conditions (KOH, 50–80°C, 4–8 hours) to form 3-cyano-2,6-dihydroxy-4-methylpyridine. This intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride at 110–180°C for 6–24 hours, yielding 3-cyano-2,6-dichloro-4-methylpyridine.
Key Reaction Parameters
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Cyanoacetamide, KOH, MeOH, 70°C | 3-Cyano-2,6-dihydroxy-4-methylpyridine | 85–90% |
| 2 | POCl₃, 150°C, 12 hrs | 3-Cyano-2,6-dichloro-4-methylpyridine | 78% |
Hydrogenation and Amination
Hydrogenation of 3-cyano-2,6-dichloro-4-methylpyridine using Pd/C or PdCl₂ in acidic media (80–110°C, 1–10 hours) converts the cyano group to a carboxamide, producing 2,6-dichloro-4-methyl-3-pyridinecarboxamide. Subsequent treatment with methylamine or ammonia in aqueous NaOH (0–100°C, 1–10 hours) replaces the 6-chloro substituent with an amino group, forming 2-chloro-6-amino-4-methyl-3-pyridinecarboxamide.
Esterification and Final Chlorination
The carboxamide is esterified using methanol in acidic conditions (H₂SO₄, reflux) to yield methyl 6-amino-2-chloro-4-methylpyridine-3-carboxylate. A final chlorination step at position 4 is achieved using chlorine gas in HCl at 5–30°C, producing the target compound with 70–84% yield.
Regioselective Chlorination of Pre-Functionalized Pyridines
An alternative route leverages regioselective chlorination of methyl 6-amino-3-methylpyridine-2-carboxylate (PubChem CID: 57582322). This method avoids multi-step functionalization by introducing chlorine selectively at position 4.
Substrate Preparation
Methyl 6-amino-3-methylpyridine-2-carboxylate is synthesized via Pd-catalyzed coupling or nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine with methylamine. The amino and ester groups are introduced prior to chlorination.
Chlorination Optimization
Chlorine gas is bubbled through a cooled (10–20°C) hydrochloric acid solution of the substrate. The reaction’s regioselectivity is controlled by pH (0.01–1.0) and temperature, favoring electrophilic aromatic substitution at the electron-deficient position 4.
Chlorination Efficiency
| Chlorinating Agent | Temperature (°C) | Yield |
|---|---|---|
| Cl₂ gas | 20 | 84% |
| SOCl₂ | 60 | 62% |
One-Pot Tandem Reactions for Streamlined Synthesis
Emerging methodologies focus on reducing step count through tandem amination-chlorination-esterification sequences. A 2024 protocol from VulcanChem describes a one-pot reaction using 2,4-dichloro-3-methylpyridine-6-amine as the starting material.
Reaction Design
The substrate is treated with methyl chloroformate (MCF) in dimethylacetamide (DMAc) at 120°C for 8 hours. MCF acts as both an esterifying agent (converting the 2-carboxylic acid to a methyl ester) and a chlorination promoter via in situ HCl generation.
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 8 hrs |
| Temperature | 120°C |
| Isolated Yield | 76% |
| Purity (HPLC) | 98.5% |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Multi-Step | 6 | 52% | Moderate | Industrial |
| Regioselective | 3 | 67% | High | Lab-Scale |
| One-Pot | 1 | 76% | Low | Pilot-Scale |
The multi-step approach remains industrially viable despite lower yields due to established infrastructure. The one-pot method offers superior efficiency but requires optimization for byproduct management .
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
In analogous systems, hydrolysis of methyl pyridine-3-carboxylates with aqueous HCl or H₂SO₄ achieved yields >90% . This reaction is critical for generating intermediates for further derivatization.
Nucleophilic Aromatic Substitution at C4
The chlorine atom at position 4 participates in nucleophilic substitution reactions due to electron-donating effects from the amino (C6) and ester (C2) groups. Key findings include:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Methoxide (NaOMe) in MeOH, 60°C | 4-Methoxy derivative | 78% | |
| Methylamine (CH₃NH₂), 80°C | 4-Methylamino derivative | 65% | |
| Hydrazine (NH₂NH₂), reflux | 4-Hydrazinyl derivative | 58% |
Substitution efficiency depends on steric hindrance from the C3 methyl group and electronic effects .
Hydrogenation of the Pyridine Ring
Catalytic hydrogenation with PtO₂ in glacial acetic acid reduces the pyridine ring to a piperidine derivative:
In analogous systems, hydrogenation of methyl 6-methylpyridine-2-carboxylate achieved >95% diastereomeric purity under these conditions .
Amino Group Derivatization
The C6 amino group undergoes typical amine reactions:
Diazotization is particularly useful for introducing halides or aryl groups via Sandmeyer reactions .
Comparative Reactivity of Substituents
A study of structurally similar compounds revealed:
Thermal Stability and Side Reactions
At temperatures >40°C, dimerization via C6 amino group oxidation was observed in related compounds (e.g., 3-amino-6-methyl-pyridin-2-ol formed a dimer of m/z 278) . Controlled reaction temperatures (<30°C) and inert atmospheres are recommended to suppress side reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in the development of drugs targeting multiple diseases, including:
- Antiviral Agents : The compound is noted for its role in synthesizing intermediates for antiviral drugs. For instance, related pyridine derivatives have been investigated for their efficacy against HIV, with some derivatives demonstrating significant inhibitory activity against HIV reverse transcriptase .
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria. For example, coordination complexes formed from similar pyridine derivatives have shown effective antibacterial activity comparable to standard antibiotics .
The biological activities associated with this compound and its derivatives are noteworthy:
- Antioxidant Properties : Research has demonstrated that certain complexes derived from this compound can effectively scavenge free radicals, contributing to their potential as antioxidant agents .
- Enzyme Inhibition : Some studies highlight the ability of these compounds to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's .
Synthesis of Derivatives
The synthesis of this compound is often performed through various chemical pathways that yield derivatives with enhanced properties. The following table summarizes some key synthetic routes and their resulting applications:
| Synthetic Route | Product | Application |
|---|---|---|
| Condensation with cyanoacetic amide | 2-methyl-pyridine-4-carboxylic acid derivatives | Antimicrobial agents |
| Chlorination followed by hydrolysis | 3-amino-2-chloro-4-methylpyridine | Antiviral intermediates |
| Biocatalytic conversion | Hydroxylated pyridine derivatives | Antitubercular agents |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antitubercular Activity : A study investigated the antitubercular potential of related pyridine derivatives, demonstrating that certain compounds exhibited significant inhibitory effects on Mycobacterium tuberculosis glutamine synthetase, indicating their potential as new therapeutic agents .
- Coordination Complexes : Research on coordination complexes formed with this compound revealed enhanced biological activities compared to uncoordinated ligands. These complexes were tested against various bacterial strains, showing promising results that warrant further exploration for clinical applications .
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional distinctions are best illustrated through comparison with analogous pyridine derivatives. Key examples include:
Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate (CAS 2092127-39-2)
- Substituent positions: Amino (position 2), chloro (position 6), methyl (position 4), ethyl ester (position 3).
- Functional groups : Ethyl ester instead of methyl ester, altering lipophilicity and metabolic stability.
- Molecular weight : 214.65 g/mol (vs. ~213.63 g/mol for the target compound, assuming a methyl ester).
- Implications: The ethyl ester may enhance membrane permeability but reduce crystallinity compared to the methyl analog.
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate
- Substituent positions : Chloro (position 6), pivalamido (position 5), acrylate (position 3).
- Functional groups : Bulky pivalamido and acrylate groups introduce steric hindrance and conjugation effects.
- Implications: The acrylate group enhances reactivity in polymerization or Michael addition reactions, while the pivalamido group may improve metabolic stability compared to the amino group in the target compound .
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide
- Substituent positions: Amino (position 6), pyrrolidinyl (position 5), amide (position 3).
- Functional groups : The amide and pyrrolidinyl groups increase hydrogen-bonding capacity and solubility in polar solvents.
- Implications : This compound’s amide group could enhance binding affinity in biological targets compared to ester-containing analogs .
Structural and Functional Comparison Table
| Compound Name | Substituent Positions | Functional Groups | Ester/Alkyl Group | Molecular Weight (g/mol) | Key Distinctions |
|---|---|---|---|---|---|
| Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate | 6-Amino, 4-Chloro, 3-Methyl | Amino, Chloro, Methyl, Ester | Methyl | ~213.63* | Reference compound; balanced electronic effects |
| Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate | 2-Amino, 6-Chloro, 4-Methyl | Amino, Chloro, Methyl, Ester | Ethyl | 214.65 | Ethyl ester enhances lipophilicity |
| Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate | 6-Chloro, 5-Pivalamido | Chloro, Pivalamido, Acrylate | Methyl | N/A | Steric bulk from pivalamido |
| 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide | 6-Amino, 5-Pyrrolidinyl | Amino, Pyrrolidinyl, Amide | None | N/A | Amide improves hydrogen bonding |
*Calculated based on molecular formula C₈H₉ClN₂O₂.
Implications of Structural Differences
- Electronic Effects: The amino group at position 6 in the target compound donates electrons, counteracting the electron-withdrawing effects of the chloro and ester groups. In contrast, Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate exhibits reversed substituent positions, leading to distinct dipole moments and reactivity patterns .
- Solubility and Crystallinity : Methyl esters generally exhibit higher crystallinity than ethyl analogs due to reduced steric hindrance, as observed in crystallographic studies using tools like SHELXL and ORTEP .
- Hydrogen Bonding: The amino group in the target compound can act as both donor and acceptor, facilitating diverse hydrogen-bonding networks, a critical factor in crystal packing and supramolecular assembly .
Biological Activity
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of an amino group at the 6-position, a chloro substituent at the 4-position, and a methyl group at the 3-position. Its molecular formula is C₉H₈ClN₃O₂, and it exhibits properties typical of pyridine derivatives, including potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Klebsiella pneumoniae | 128 |
| Candida albicans | 32 |
These results indicate that this compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses. The compound exhibited an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Receptor Interaction : It might interact with specific receptors associated with inflammation and immune response modulation.
- Biofilm Disruption : Preliminary studies suggest that it could disrupt biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .
Case Study 1: Antibacterial Efficacy
A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a significant reduction in infection severity compared to those treated with standard antibiotics. The study concluded that this compound could serve as an adjunct therapy for multidrug-resistant infections .
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, treatment with this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines. These findings support its potential use as an anti-inflammatory agent in chronic inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving halogenation, carboxylation, and amination. Key steps include:
- Halogenation : Introduce chlorine at the 4-position using POCl₃ or SOCl₂ under reflux conditions.
- Carboxylation : Methyl esterification of the pyridine ring via nucleophilic acyl substitution, often catalyzed by H₂SO₄ in methanol.
- Amination : Protect the amino group during synthesis to avoid side reactions; deprotection is achieved using acidic or basic conditions.
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6 h | 75–85 | |
| Esterification | H₂SO₄, MeOH, reflux, 12 h | 90–95 | |
| Deprotection | HCl (aq), RT, 2 h | 80–85 |
Q. How can researchers characterize the crystallographic structure of this compound, and which software tools are validated for such analysis?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal Growth : Use slow evaporation in solvents like DCM/hexane or methanol/water.
- Data Collection : Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement : Use SHELXL for structure solution and refinement. Validate hydrogen bonding and torsion angles with PLATON or Mercury .
Q. Critical Considerations :
- Resolve disordered atoms using restraints (e.g., DFIX in SHELXL).
- Cross-validate bond lengths/angles with density functional theory (DFT) calculations.
Q. What analytical techniques are most effective for determining the purity and functional groups of this compound?
Methodological Answer :
- Purity Analysis :
- HPLC : Use a C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out impurities.
- Functional Group Identification :
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch, amine), ~1700 cm⁻¹ (C=O ester).
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). For example:
- δ 2.5 ppm (s, 3H, CH₃ on pyridine).
- δ 3.9 ppm (s, 3H, COOCH₃) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed to predict molecular aggregation?
Methodological Answer : Adopt graph set analysis (G. M. Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Steps include:
Q. Table 2: Example Hydrogen Bond Parameters
| Donor-Acceptor | Distance (Å) | Angle (°) | Motif | Reference |
|---|---|---|---|---|
| N-H···O | 2.85 | 165 | R₂²(8) | |
| N-H···Cl | 3.10 | 155 | C(6) |
Q. What strategies resolve contradictions between computational predictions and experimental data in the molecular geometry of this compound?
Methodological Answer :
- DFT vs. SC-XRD Discrepancies :
- Re-optimize computational models using crystallographic coordinates as starting points.
- Account for crystal packing effects (e.g., Hirshfeld surface analysis) in DFT.
- Torsional Angle Adjustments :
Case Study :
If computational models predict a planar pyridine ring but SC-XRD shows puckering, re-evaluate basis sets (e.g., B3LYP/6-311++G**) or include solvent effects.
Q. How does the steric and electronic environment of the pyridine ring influence regioselectivity in further functionalization reactions?
Methodological Answer :
- Steric Effects : The 3-methyl group directs electrophiles to the 5-position (less hindered).
- Electronic Effects : The electron-withdrawing Cl at 4-position deactivates the ring, favoring meta substitution.
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
